Journal Name:Journal of Coordination Chemistry
Journal ISSN:0095-8972
IF:1.869
Journal Website:http://www.tandf.co.uk/journals/titles/00958972.html
Year of Origin:1971
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:285
Publishing Cycle:Semimonthly
OA or Not:Not
Journal of Coordination Chemistry ( IF 1.869 ) Pub Date: 2023-07-13 , DOI: 10.1002/ejic.202300430
Design and structure of biotin (Bio)-conjugated polyacrylic acid (PAA)-grafted ultrasmall Gd2O3 nanoparticles (Bio-PAA-Gd2O3 NPs) as a high-performance tumor-targeting T1 magnetic resonance imaging (MRI) contrast agent.
Journal of Coordination Chemistry ( IF 1.869 ) Pub Date: 2023-06-28 , DOI: 10.1002/ejic.202300382
Machine learning chart of property and stability of the doped NASICONs and the isosurface wave displayed as bond-valence energy landscape.
Journal of Coordination Chemistry ( IF 1.869 ) Pub Date: 2023-06-22 , DOI: 10.1002/ejic.202300304
Li7Si2NO6, a new member of the oxonitridolithosilicates, could be synthesized via high-temperature solid-state reaction. Its structure was solved by single-crystal X-ray diffraction and compared to other compounds of this substance class.
Journal of Coordination Chemistry ( IF 1.869 ) Pub Date: 2023-06-21 , DOI: 10.1002/ejic.202300257
The combination of CoFe2O4 with oxygen-doped MoS2-xOy (CFM) efficiently enhanced the activation of peroxydisulfate (PDS) in advanced oxidation and degradation of phenol pollutants in the water. By introducing CFM into PO/PVA hydrogel, a multifunctional hybrid, CFM@PO/PVA, enabled a high efficiency removal for refractory organic pollutants in actual coking wastewater through the integrated catalysis oxidation with SIVG process.
Journal of Coordination Chemistry ( IF 1.869 ) Pub Date: 2023-07-20 , DOI: 10.1002/ejic.202300144
Three series of metal salophen complexes derived from Zn2+, Cu2+, Pt2+ and Ni2+ have been synthesized and their interaction with quadruplex DNA has been evaluated. The compounds differ on the number of ethyl piperidine substituents. They have been characterized by 1H NMR, IR and UV-visible spectroscopies and by HR-mass spectrometry. Their luminescent properties have been also evaluated and we can observe that, as expected, Zn2+ and Pt2+ complexes are those displaying more interesting luminescence with an emission band red-shifted with respect to the corresponding uncoordinated ligand. DNA interactions with G4 and duplex DNA were evaluated by FRET melting assays (for the Zn2+, Cu2+ and Ni2+ complexes) and by emission titrations (for one Pt2+ complex) which indicated that the disubstituted compounds 2-Ni and 2-Pt are the only ones that display good affinity for G4 DNA structures.
Journal of Coordination Chemistry ( IF 1.869 ) Pub Date: 2023-07-24 , DOI: 10.1002/ejic.202300375
The reactions between ceric ammonium nitrate, (NH4)2Ce(NO3)6, (CAN) and the bidentate phosphine oxides, 4,5-bis(diphenylphosphine oxide)-9,9-dimethylxanthene (L1), oxydi-2,1-phenylene bis(diphenylphosphine dioxide) (L2), 1,2-bis(diphenylphosphino)ethane dioxide (L3) and 1,4-bis(diphenylphosphino)butane dioxide, L4 have been investigated. The crystal structures of the molecular Ce(NO3)4L1 (1), and ionic [Ce(NO3)3L32][NO3].CHCl3 (3), [Ce(NO3)3L32][NO3] (4) and the polymeric [Ce(NO3)3L41.5] [NO3] (5) and the cerium(III) complex [Ce(NO3)2L12][NO3] (2) are reported. The thermal stability of the complexes has been examined by thermogravimetry with the gaseous decomposition products analysed by infrared spectroscopy. Evolution of CO2 is found for both Ce(III) and Ce(IV) complexes with the later also forming NO2. The formation of the complexes in solution has been studied by 31P NMR spectroscopy and further complexes [Ce(NO3)3L12]+[NO3]- and [Ce(NO3)2L13 ]2+2[NO3]- identified in CD3CN solution. The complex (1) exists as a single molecular species in solution and is stable in dichloromethane whilst (3) decomposes on standing in both CD2Cl2 and CD3CN to Ce(III) containing species. Complexes of L2 have been identified by solution 31P NMR spectroscopy and these decompose in solution to give Ce(NO3)3L22. This study represents the first structural characterisations of Ce(IV) complexes with bidentate phosphine oxides
Journal of Coordination Chemistry ( IF 1.869 ) Pub Date: 2023-07-18 , DOI: 10.1002/ejic.202300387
UO2F2 abstracts F– anions from TlF in liquid ammonia solution and the compound [Tl2(NH3)6][{UO2F2(NH3)}2(μ-F)2] is formed. The compound has been characterized by single crystal X-ray diffraction, Raman spectroscopy and quantum-chemical calculations for the solid state. Quantum-chemical investigation of the [{UO2F2(NH3)}2(μ-F)2]2– anion showed that the U–(µ-F)–U σ-3c-4e-bond is essentially ionic. The [Tl2(NH3)6]2+ cation shows a thallophilic Tl∙∙∙Tl interaction. Fluoride ion affinities (FIAs) were calculated for different UO22+ species [UO2Fx]2–x and [UO2Fx(NH3)5–x]2–x with x = 0 to 4.
Journal of Coordination Chemistry ( IF 1.869 ) Pub Date: 2023-07-04 , DOI: 10.1002/ejic.202300337
A zwitterionic triarylmethylium salt exhibits solid-state chromism by dissolution & evaporation or evaporation, which shows green, yellow and red. The same color crystalls were obtained from different recrystallization connditions. Correlation between the chromism and molecular structure were studied by using diffuse reflectance measurement, single crystal x-ray analysis and powder x-ray diffraction.
Journal of Coordination Chemistry ( IF 1.869 ) Pub Date: 2023-06-30 , DOI: 10.1002/ejic.202300368
Clathrochelate complexes of FeII, CoII and MnII with endcapping organometallic cymantrene or tromancenium groups were synthesized, spectroscopically and structurally characterized as well as electrochemically analyzed. Antitumor properties were investigated, revealing promising properties in the case of tromancenium-substituted species.
Journal of Coordination Chemistry ( IF 1.869 ) Pub Date: 2023-06-20 , DOI: 10.1002/ejic.202300283
The corrolato(oxo)antimony(V) dimer exhibited blue-shifted absorption bands in comparison to the antimony(III) corrole complexes, demonstrating that the oxidation state of the Sb drastically affects the photo-physical properties of the antimony corroles. The quantum yield of singlet oxygen production for the antimony(V) dimer has a value of 69 % and is two times higher compared to the SbIII corroles.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
21.50 | 45 | Science Citation Index Science Citation Index Expanded | Not |
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